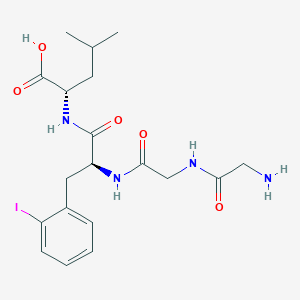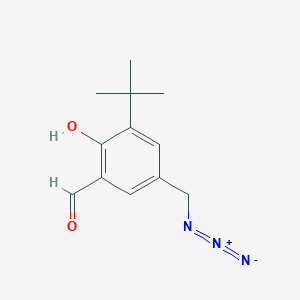
5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde is an organic compound that features an azide group, a tert-butyl group, and a hydroxybenzaldehyde moiety
Preparation Methods
The synthesis of 5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of the corresponding benzyl alcohol, which is then converted to the azide derivative using sodium azide. The reaction conditions often involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde undergoes various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Copper(I) catalysts in the presence of alkynes.
Major products formed from these reactions include carboxylic acids, amines, and triazoles.
Scientific Research Applications
5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde involves its ability to participate in azide-alkyne cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in applications requiring precise chemical modifications. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or forming cross-linked polymers in materials science .
Comparison with Similar Compounds
Similar compounds to 5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde include other azide-containing benzaldehydes and hydroxybenzaldehydes. For example:
5-(Azidomethyl)-2-hydroxybenzaldehyde: Lacks the tert-butyl group, which may affect its reactivity and solubility.
3-tert-Butyl-2-hydroxybenzaldehyde: Lacks the azide group, limiting its applications in click chemistry.
5-(Azidomethyl)-3-methyl-2-hydroxybenzaldehyde: Contains a methyl group instead of a tert-butyl group, which may influence its steric properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
714916-56-0 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-(azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)10-5-8(6-14-15-13)4-9(7-16)11(10)17/h4-5,7,17H,6H2,1-3H3 |
InChI Key |
JXCURTYTIIFFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12522636.png)
![1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12522637.png)
![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
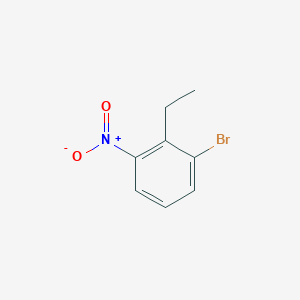
![3-Carbonitril-6H-benzo[c]chromen-6-one](/img/structure/B12522660.png)
![2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12522668.png)
![{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone](/img/structure/B12522673.png)
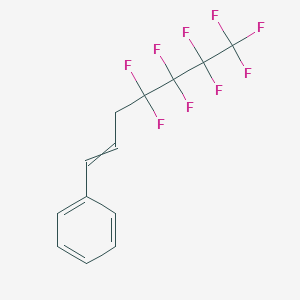
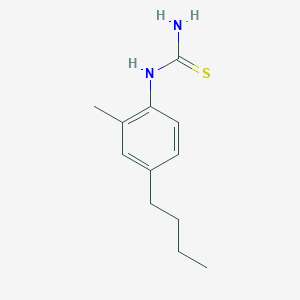
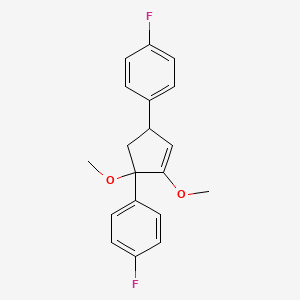

![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)
